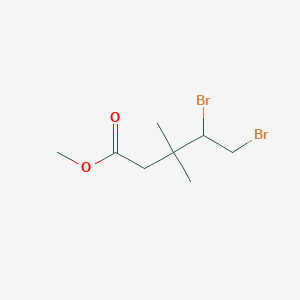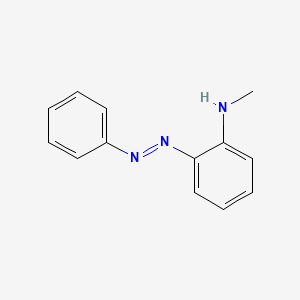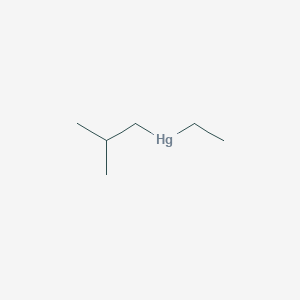
Ethyl(2-methylpropyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-methylpropyl)mercury is an organomercury compound that contains a mercury atom bonded to an ethyl group and a 2-methylpropyl group. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications. The presence of mercury in these compounds makes them highly toxic and necessitates careful handling and usage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylpropyl)mercury typically involves the reaction of mercury(II) acetate with ethyl and 2-methylpropyl Grignard reagents. The reaction proceeds as follows:
Preparation of Grignard Reagents: Ethyl bromide and 2-methylpropyl bromide are reacted with magnesium in dry ether to form ethylmagnesium bromide and 2-methylpropylmagnesium bromide, respectively.
Reaction with Mercury(II) Acetate: The Grignard reagents are then reacted with mercury(II) acetate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(2-methylpropyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury.
Substitution: The ethyl and 2-methylpropyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide or other mercury(II) salts.
Reduction: Elemental mercury.
Substitution: Various organomercury compounds depending on the substituent used.
Applications De Recherche Scientifique
Ethyl(2-methylpropyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals, although its toxicity limits its direct application.
Industry: Utilized in the production of other organomercury compounds and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl(2-methylpropyl)mercury involves its interaction with thiol groups in proteins and enzymes. The mercury atom binds to the sulfur atoms in cysteine residues, disrupting the normal function of the proteins. This binding can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury: Contains a methyl group instead of an ethyl group.
Dimethylmercury: Contains two methyl groups.
Phenylmercury: Contains a phenyl group instead of an ethyl group.
Uniqueness
Ethyl(2-methylpropyl)mercury is unique due to the presence of both ethyl and 2-methylpropyl groups, which influence its chemical reactivity and biological interactions. The combination of these groups can affect the compound’s solubility, stability, and toxicity compared to other organomercury compounds.
Propriétés
Numéro CAS |
78226-15-0 |
|---|---|
Formule moléculaire |
C6H14Hg |
Poids moléculaire |
286.77 g/mol |
Nom IUPAC |
ethyl(2-methylpropyl)mercury |
InChI |
InChI=1S/C4H9.C2H5.Hg/c1-4(2)3;1-2;/h4H,1H2,2-3H3;1H2,2H3; |
Clé InChI |
MLJHHGPKMIXYDL-UHFFFAOYSA-N |
SMILES canonique |
CC[Hg]CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


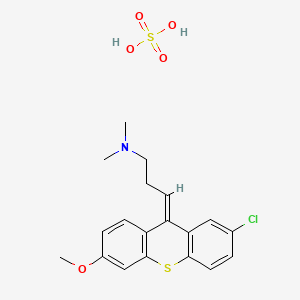
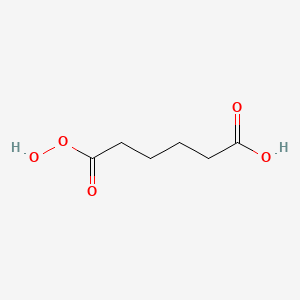


![3,8-dimethyl-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B14442428.png)
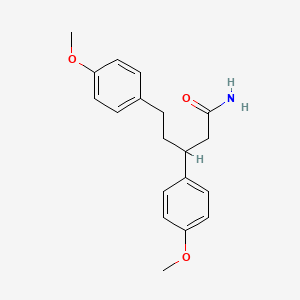
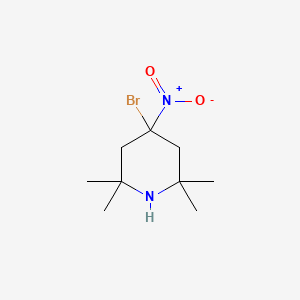


![4,4'-[Disulfanediylbis(methylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14442462.png)
